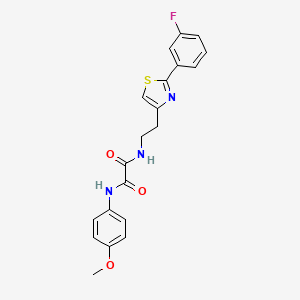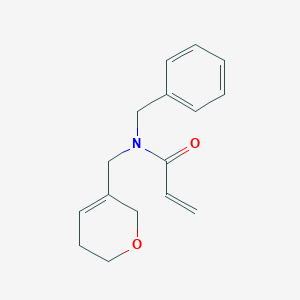
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide, also known as BDPM, is a chemical compound that has gained attention in the scientific community for its potential use in various fields. BDPM is a synthetic compound that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is not fully understood. However, studies have suggested that N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide exerts its anticancer and neuroprotective effects by modulating different signaling pathways, including the MAPK/ERK and PI3K/Akt signaling pathways.
Biochemical and Physiological Effects:
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has also been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is its potential use as a drug candidate for the treatment of different types of cancer and neurodegenerative diseases. N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has been shown to possess potent anticancer and neuroprotective properties, and it has the potential to be developed into a drug that can be used in the clinic. However, one of the major limitations of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is its low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide. One of the major directions is to study the mechanism of action of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide in more detail. Understanding the mechanism of action of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide can provide insights into its potential use as a drug candidate for the treatment of different diseases. Another future direction is to develop new methods for synthesizing N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide that can improve its solubility and bioavailability. Developing new methods for synthesizing N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide can enhance its potential use as a drug candidate. Finally, future research can focus on studying the pharmacokinetics and pharmacodynamics of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide in animal models, which can provide information on its safety and efficacy in vivo.
Conclusion:
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is a synthetic compound that has gained attention in the scientific community for its potential use in various fields. N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has been studied extensively for its potential use as a drug candidate for the treatment of different types of cancer and neurodegenerative diseases. N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide possesses potent anticancer and neuroprotective properties, and it has the potential to be developed into a drug that can be used in the clinic. However, more research is needed to fully understand the mechanism of action of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide and to develop new methods for synthesizing N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide that can improve its solubility and bioavailability.
Métodos De Síntesis
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide can be synthesized using different methods, including the reaction of benzylamine with 3,6-dihydro-2H-pyran-5-carbaldehyde, followed by the reaction of the resulting amine with propargyl bromide. Another method involves the reaction of benzylamine with 3,6-dihydro-2H-pyran-5-carbaldehyde, followed by the reaction of the resulting amine with propargyl alcohol. Both methods result in the formation of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has been studied extensively for its potential use in various fields. One of the major applications of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is in the field of medicinal chemistry. N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has been shown to possess anticancer properties, and it has been studied as a potential drug candidate for the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer. N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
N-benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-16(18)17(11-14-7-4-3-5-8-14)12-15-9-6-10-19-13-15/h2-5,7-9H,1,6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRMUJFLFCOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CCCOC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

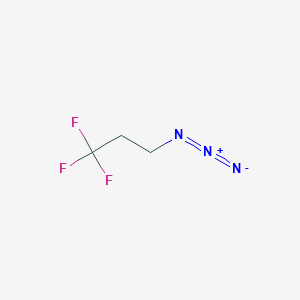

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)
![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2992417.png)


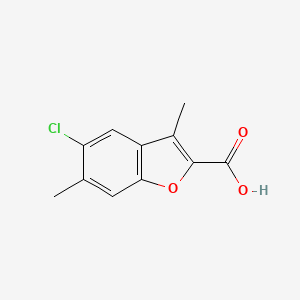
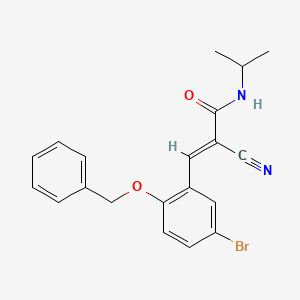
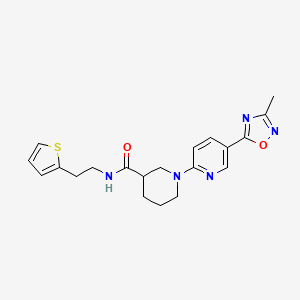
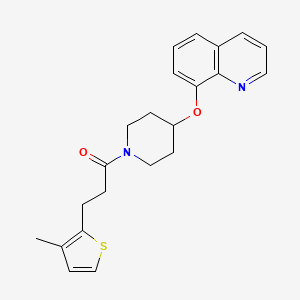
![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2992431.png)
